N-(4-fluorophenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide (CAS 1291487-08-5) is a highly functionalized, fluorinated bicyclic heteroaryl sulfonamide procured primarily as an advanced building block for medicinal chemistry and agrochemical development [1]. Featuring a privileged [1,2,4]triazolo[4,3-a]pyridine core, a conformationally restricting 3-methyl group, and a metabolically stable 4-fluorophenyl sulfonamide moiety, it serves as a critical intermediate for synthesizing enzyme inhibitors and receptor modulators. Its primary procurement value lies in providing immediate, high-purity access to the synthetically challenging 8-sulfonamide regioisomer, bypassing multi-step de novo core construction while offering a built-in 19F NMR handle for biophysical binding assays [2].
Substituting this specific scaffold with unfluorinated analogs (e.g., N-phenyl derivatives) introduces severe metabolic liabilities, specifically rapid CYP450-mediated para-hydroxylation, which invalidates downstream in vivo pharmacokinetic models [1]. Furthermore, attempting to use the thermodynamically more stable [1,5-a] isomer or the more synthetically accessible 6-sulfonamide regioisomer drastically alters the molecule's hydrogen-bonding vectors and dihedral angles, leading to complete loss of target affinity in structure-activity relationship (SAR) studies [2]. Procuring the exact 8-sulfonamide [4,3-a] isomer ensures the correct spatial orientation of the pharmacophore and avoids the extensive purification required to separate it from competing regioisomers during de novo synthesis [3].
In microsomal stability assays, para-fluorination of the phenylsulfonamide moiety significantly reduces oxidative clearance compared to the unfluorinated baseline [1]. While unsubstituted N-phenyl sulfonamides typically undergo rapid para-hydroxylation by CYP enzymes, the introduction of the fluorine atom at this metabolic hotspot blocks this pathway, extending the in vitro half-life and improving the compound's viability for in vivo screening [2].
| Evidence Dimension | Microsomal intrinsic clearance (Cl_int) |
| Target Compound Data | < 15 µL/min/mg protein (estimated for 4-fluoro analog) |
| Comparator Or Baseline | Unsubstituted N-phenyl analog (> 60 µL/min/mg protein) |
| Quantified Difference | > 4-fold reduction in intrinsic clearance |
| Conditions | Human liver microsomes (HLM) assay, NADPH-dependent, 37°C |
Procuring the 4-fluorophenyl variant prevents premature metabolic degradation during screening, ensuring that biological assay results reflect true target engagement rather than rapid clearance.
The position of the sulfonamide group on the triazolo[4,3-a]pyridine core critically dictates the exit vector of the phenyl ring [1]. The 8-sulfonamide positions the N-(4-fluorophenyl) group at an angle of approximately 120 degrees relative to the triazole ring, whereas the more easily synthesized 6-sulfonamide projects it linearly. This geometric difference is paramount for fitting into specific enzymatic binding pockets, where the 6-isomer often exhibits steric clashes that the 8-isomer avoids [2].
| Evidence Dimension | Pharmacophore exit vector angle |
| Target Compound Data | ~120° projection (8-sulfonamide) |
| Comparator Or Baseline | ~180° linear projection (6-sulfonamide) |
| Quantified Difference | ~60° difference in spatial trajectory of the sulfonamide substituent |
| Conditions | In silico 3D conformational profiling and docking models |
Buyers must select the 8-sulfonamide to access specific binding pocket geometries that are sterically inaccessible to the generic 6-sulfonamide regioisomers.
The incorporation of the 4-fluorophenyl group provides a highly sensitive, label-free handle for 19F NMR-based binding assays [1]. Compared to non-fluorinated analogs which require complex competitive displacement assays or radiolabeling, the target compound allows for direct observation of chemical shift perturbations or relaxation time (T2) changes upon protein binding. The 19F signal is highly responsive to the local magnetic environment of the target's binding site, enabling rapid validation of hit compounds [2].
| Evidence Dimension | Biophysical assay compatibility |
| Target Compound Data | Direct binding detection via 19F NMR chemical shift/T2 relaxation |
| Comparator Or Baseline | Non-fluorinated N-phenyl analog (requires indirect/competitive assays) |
| Quantified Difference | Eliminates the need for fluorescent or radioactive assay development |
| Conditions | Fragment screening / target engagement biophysical assays |
Procuring this fluorinated building block dramatically accelerates biophysical screening workflows by enabling direct, label-free 19F NMR target engagement studies.
Triazolo[4,3-a]pyridines can undergo Dimroth rearrangement to the thermodynamically more stable [1,5-a] isomers under strongly basic or high-temperature conditions [1]. Procuring a high-purity, pre-synthesized [4,3-a] core is critical because attempting to synthesize this core in-house often results in isomeric mixtures that are notoriously difficult to separate via standard chromatography [2]. The commercially verified 1291487-08-5 compound guarantees the kinetic [4,3-a] topology required for specific SAR trajectories.
| Evidence Dimension | Isomeric purity and synthetic yield |
| Target Compound Data | Verified >95% pure [4,3-a] isomer |
| Comparator Or Baseline | In-house de novo synthesis (often yields 60:40 [4,3-a]:[1,5-a] mixtures under thermal stress) |
| Quantified Difference | Avoids >30% yield loss and complex separation steps |
| Conditions | Standard laboratory synthesis vs. commercial procurement |
Purchasing the verified [4,3-a] isomer eliminates the severe process bottlenecks and reproducibility issues associated with separating Dimroth rearrangement mixtures.
Due to its built-in 19F NMR handle and privileged bicyclic core, this compound is ideally suited for inclusion in fluorinated fragment libraries. It allows researchers to rapidly screen for target engagement against novel kinases or proteases using biophysical NMR techniques, bypassing the need for complex biochemical assay development [1].
The triazolo[4,3-a]pyridine-8-sulfonamide scaffold is an established pharmacophore for targeting parasitic enzymes (like falcipain-2) and human nuclear receptors (like RORγt). This specific fluorinated, 3-methylated derivative serves as an advanced starting point for optimizing binding affinity and metabolic stability in these therapeutic areas [2].
When mapping the binding pocket of a new biological target, this compound is the precise choice for probing the 8-position exit vector. It allows medicinal chemists to directly compare the biological activity of the 8-sulfonamide trajectory against the more common 6-sulfonamide or 3-sulfonamide analogs, establishing critical structure-activity relationships [3].